molecular formula C23H22ClN5O4S B2358377 N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide CAS No. 1251693-71-6

N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B2358377
CAS No.: 1251693-71-6
M. Wt: 499.97
InChI Key: KAEAVTNZTPMYFA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide backbone modified with a sulfonyl-linked thienyl-oxadiazole moiety and a 2,5-dimethoxyphenyl substituent. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity, while the 2,5-dimethoxyphenyl group may influence lipophilicity and receptor interactions .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O4S/c1-13-5-6-19(14(2)9-13)34-22-21-27-29(23(31)28(21)8-7-25-22)12-20(30)26-16-10-15(24)17(32-3)11-18(16)33-4/h5-11H,12H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEAVTNZTPMYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds with piperidine and oxadiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives containing piperidine and oxadiazole structures possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The oxadiazole moiety is known for its anticancer activity. Compounds featuring this group have been reported to inhibit tumor growth in various cancer cell lines. The specific compound under discussion has shown promise in preclinical models, suggesting potential for further development in cancer therapy .
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Research on related compounds has indicated activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections .

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    • A study synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting effective antibacterial properties .
  • Anticancer Activity :
    • In vitro studies conducted on cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways, indicating its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Studies :
    • Molecular docking studies have been performed to predict the binding affinity of the compound to AChE. Results showed favorable interactions with key residues in the active site of the enzyme, supporting its potential use in treating neurodegenerative diseases .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Compound AModerateHighYes
Compound BHighModerateNo
This compound High High Yes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-[4-(5-ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-N-oxidanyl-piperidine-4-carboxamide

This compound shares a piperidine-4-carboxamide core and sulfonyl-thienyl linkage but differs in substituents:

  • Thiophene vs.
  • Substituent Variations : The 2-methoxyethyl group and N-oxidanyl (hydroxylamine) moiety in the analog contrast with the 2,5-dimethoxyphenyl group in the target compound, altering electronic and steric properties .

Pharmacological Implications

  • Binding Affinity : Oxadiazole-containing compounds generally exhibit stronger hydrogen-bonding interactions compared to thiophenes, which may enhance target engagement.
  • Lipophilicity : The 2,5-dimethoxyphenyl group likely increases logP compared to the 2-methoxyethyl substituent, affecting membrane permeability and CNS penetration.
  • Metabolic Stability : The oxadiazole ring in the target compound may confer resistance to oxidative metabolism relative to the ethylthiophene analog .

Data Table: Structural and Hypothesized Pharmacological Comparison

Feature Target Compound Analog
Core Structure Piperidine-4-carboxamide with sulfonyl-thienyl-oxadiazole Piperidine-4-carboxamide with sulfonyl-ethylthiophene
Key Substituents 2,5-dimethoxyphenyl, 5-methyl-1,2,4-oxadiazole 2-methoxyethyl, N-oxidanyl, 5-ethylthiophene
Hypothesized logP ~3.5 (estimated via fragment-based methods) ~2.8 (lower due to polar N-oxidanyl and smaller alkyl chain)
Metabolic Stability High (oxadiazole resists CYP450 oxidation) Moderate (ethylthiophene may undergo CYP-mediated oxidation)
Target Selectivity Likely protease/kinase inhibition (oxadiazole mimics peptide bonds) Uncertain (thiophene may reduce specificity)

Research Findings and Limitations

  • Enzyme Inhibition Dynamics: The Cheng-Prusoff equation (Ki = I50 / (1 + [S]/Km)) highlights that structural differences in these compounds could significantly impact inhibitory potency (Ki) in enzymatic assays .
  • Synthetic Accessibility : The analog’s N-oxidanyl group introduces synthetic challenges (e.g., stability during purification) compared to the target compound’s methoxyphenyl group .
  • Knowledge Gaps: Absence of explicit binding or efficacy data necessitates further in vitro and in vivo studies to validate hypotheses.

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